molecular formula C17H17ClFN3S B5882558 N-(2-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

N-(2-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5882558
M. Wt: 349.9 g/mol
InChI Key: KQYIHEGRAARQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been extensively researched for its potential therapeutic applications. TFMPP has been found to exhibit a range of biochemical and physiological effects, making it an important compound for scientific research.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin receptors in the brain. TFMPP has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
TFMPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. TFMPP has also been found to increase heart rate and blood pressure, and to cause pupil dilation.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects are well-characterized. However, TFMPP has several limitations for use in laboratory experiments. It is a controlled substance, and its use is regulated by law. It is also a psychoactive compound, and its effects on laboratory animals must be carefully monitored.

Future Directions

There are several future directions for research on TFMPP. One area of research is the development of new compounds that target the serotonin receptors in the brain. Another area of research is the investigation of the potential therapeutic applications of TFMPP and related compounds. Finally, research is needed to better understand the mechanism of action of TFMPP and its effects on the brain and body.
In conclusion, TFMPP is a synthetic compound that has been extensively researched for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects, making it an important compound for scientific research. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new compounds and the investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of TFMPP involves the reaction between 2-chlorobenzoic acid and 4-fluoroaniline, followed by the addition of piperazine and carbon disulfide. The resulting compound is then purified using recrystallization techniques. The synthesis of TFMPP is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

TFMPP has been extensively researched for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it an important compound for scientific research. TFMPP has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3S/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)14-7-5-13(19)6-8-14/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIHEGRAARQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

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